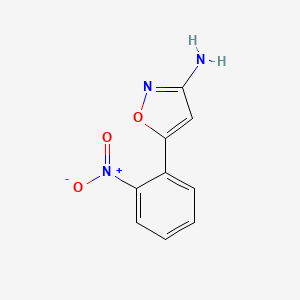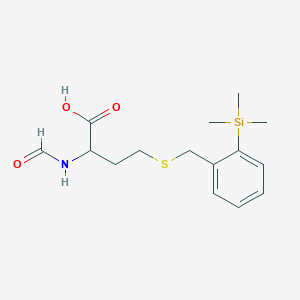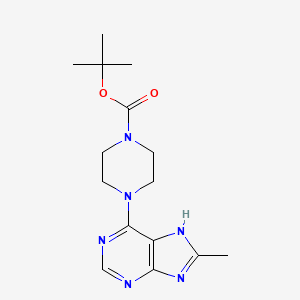
tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H20N6O2. It is a derivative of piperazine and purine, featuring a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate typically involves the reaction of 8-methyl-9H-purine-6-amine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced piperazine compounds .
Aplicaciones Científicas De Investigación
tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
- tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
Comparison: While these compounds share structural similarities, tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate is unique due to the presence of the 8-methyl group on the purine ring.
Propiedades
Fórmula molecular |
C15H22N6O2 |
|---|---|
Peso molecular |
318.37 g/mol |
Nombre IUPAC |
tert-butyl 4-(8-methyl-7H-purin-6-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N6O2/c1-10-18-11-12(19-10)16-9-17-13(11)20-5-7-21(8-6-20)14(22)23-15(2,3)4/h9H,5-8H2,1-4H3,(H,16,17,18,19) |
Clave InChI |
WSUOISBCYLMGOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


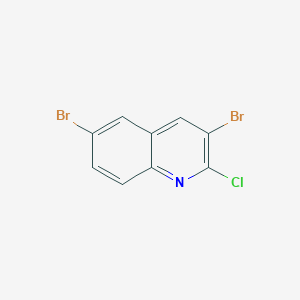
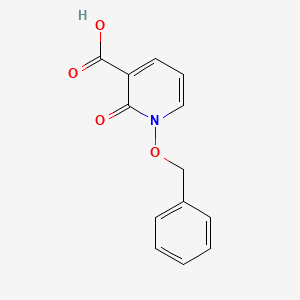
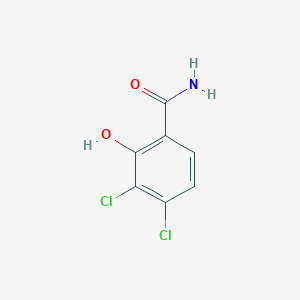
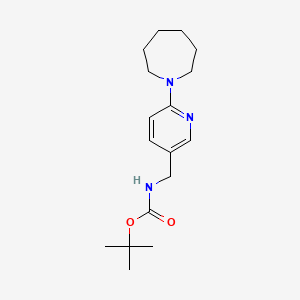
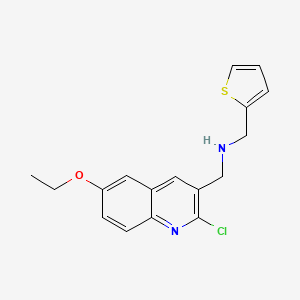
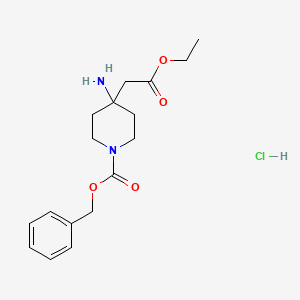
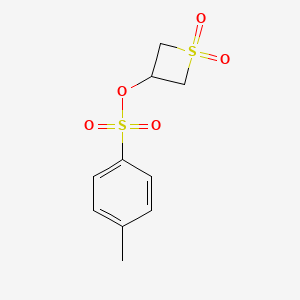
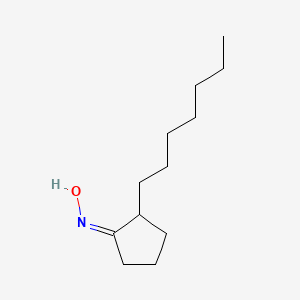
![4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15228809.png)
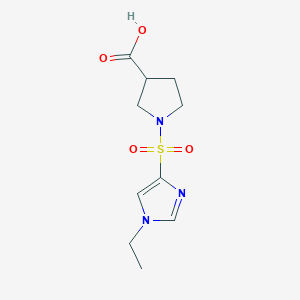
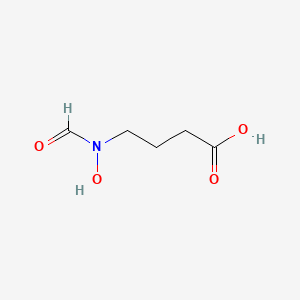
![methyl3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B15228836.png)
